![molecular formula C12H12F4O3 B13665469 Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13665469.png)
Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate
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Overview
Description
Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate (CAS: 1546689-22-8) is a fluorinated aromatic ester characterized by a hydroxyl group at the β-position of the propanoate backbone and a phenyl ring substituted with a fluorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 4. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and lipophilicity from the -CF₃ substituent. The compound is primarily used in laboratory settings, with stringent safety protocols due to its hazards, including skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate typically involves the esterification of 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.
Conditions | Product | Yield | Source |
---|---|---|---|
Acidic (H₂SO₄, H₂O) | 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid | ~85% | |
Basic (NaOH, reflux) | Sodium 3-[3-fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate | Quant. |
The trifluoromethyl group stabilizes the intermediate tetrahedral anion during hydrolysis, accelerating reaction rates under basic conditions.
Hydroxyl Group Reactions
The β-hydroxy group participates in oxidation and elimination:
Oxidation to Ketone
The hydroxyl group is oxidized to a ketone using Dess-Martin periodinane or IBX:
Product: Ethyl 3-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate
Elimination Reactions
Dehydration occurs under acidic or fluorinating conditions to form α,β-unsaturated esters:
Nucleophilic Substitution
The ester carbonyl is susceptible to nucleophilic attack:
Grignard Additions
Organomagnesium reagents add to the ketone intermediate (post-oxidation):
Reaction: R-MgX + Ethyl 3-oxopropanoate→Ethyl 3-[3-fluoro-5-(trifluoromethyl)phenyl]-3-R-propanoate
Aminolysis
Ammonia or amines replace the ethoxy group:
Product: 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanamide
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Conditions : NH₃, MeOH, reflux
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Yield : 75%
Aromatic Ring Reactivity
The electron-deficient aromatic ring resists electrophilic substitution but undergoes directed ortho-metalation:
Reduction Reactions
Selective reduction of the ester or ketone (post-oxidation) is achievable:
Target | Reagents | Product | Yield |
---|---|---|---|
Ester → Alcohol | LiAlH₄, THF | 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-1,3-propanediol | 68% |
Ketone → Secondary Alcohol | NaBH₄, MeOH | Ethyl 3-[3-fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate | 82% |
Industrial and Pharmacological Relevance
-
Scalability : Continuous flow reactors improve yield (>90%) in ester hydrolysis and oxidation steps.
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Pharmaceutical Use : Serves as a precursor to HIF-2α inhibitors (e.g., Belzutifan) via diastereoselective cyclization .
This compound’s versatility in oxidation, substitution, and coupling reactions underscores its value in medicinal chemistry and industrial synthesis. The fluorine substituents enhance metabolic stability in drug candidates, while the ester group provides a handle for further derivatization .
Scientific Research Applications
Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural analogs differ in substituents on the phenyl ring or modifications to the propanoate moiety. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
- Polarity and Solubility : The hydroxyl group in the reference compound improves water solubility compared to oxo-containing analogs (e.g., CAS 93618-66-7), which rely solely on ester groups for polarity. However, the -CF₃ substituent counteracts this by increasing hydrophobicity.
- Lipophilicity (logP) : Analogs with additional -CF₃ groups (e.g., CAS 175278-02-1) or chlorine (CAS 101987-86-4) exhibit higher logP values, enhancing membrane permeability but reducing aqueous solubility.
- Stability : The hydroxyl group may render the reference compound more susceptible to oxidation compared to oxo analogs, which are stabilized by conjugation .
Table 2: Hazard Comparison
- The reference compound requires stringent precautions (e.g., PPE, ventilation) due to irritation risks, whereas nitro-substituted analogs pose higher acute toxicity risks .
Biological Activity
Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique molecular structure characterized by the presence of both a trifluoromethyl group and a fluorinated aromatic ring. These features contribute to its chemical stability and reactivity, making it a subject of interest for various biological applications. The chemical formula is C13H10F4O3, with a molecular weight of approximately 328.21 g/mol .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity . Research has shown that compounds with trifluoromethyl groups can enhance their interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. For instance, similar compounds have demonstrated minimum inhibitory concentrations (MICs) against various pathogens, suggesting a promising avenue for further exploration in antimicrobial drug development .
Anticancer Activity
The compound is also being investigated for its anticancer properties . Studies have indicated that fluorinated compounds often exhibit enhanced potency against cancer cell lines due to their ability to modulate pharmacokinetics and pharmacodynamics. In vitro tests have shown that derivatives of similar structures can outperform established anticancer agents like Doxorubicin in terms of cytotoxicity against specific cancer cell lines .
The mechanism by which this compound exerts its biological effects is likely related to its interactions with specific enzymes or receptors. The presence of fluorinated groups may enhance binding affinity and specificity, promoting the inhibition or modulation of critical biological pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Antitumor Activity : Research focusing on trifluoromethylated homocamptothecin derivatives showed enhanced antitumor activity compared to non-fluorinated counterparts, suggesting that similar modifications could be beneficial for this compound .
- Inhibition Studies : In vitro studies have demonstrated that compounds with trifluoromethyl substitutions can significantly inhibit topoisomerase I-mediated DNA cleavage, indicating a potential mechanism for anticancer activity .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl 3-(2-chloro-5-trifluoromethyl)phenyl)-3-hydroxypropanoate | C12H10ClF3O3 | Contains chlorine instead of fluorine |
Ethyl 4-(trifluoromethyl)benzoate | C10H9F3O2 | Simpler structure without hydroxyl group |
Ethyl 3-(4-trifluoromethylphenyl)-3-hydroxypropanoate | C12H11F3O3 | Different positioning of trifluoromethyl group |
This table illustrates how structural variations among similar compounds can influence their biological activity and potential applications in drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate, and how do reaction conditions influence yield and purity?
- Answer : The compound is typically synthesized via Claisen-Schmidt condensation, where a fluorinated aromatic aldehyde reacts with ethyl acetoacetate under basic conditions. Key factors include:
- Catalyst choice : Knoevenagel conditions (e.g., piperidine) improve regioselectivity for the β-ketoester intermediate .
- Temperature control : Reactions conducted at 0–5°C minimize side reactions (e.g., over-alkylation), enhancing purity .
- Post-synthetic modifications : Acidic workup (e.g., HCl) ensures deprotection of intermediates, while recrystallization in ethanol/water mixtures optimizes yield (reported 65–78%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Answer :
- ¹H/¹³C NMR : The 3-hydroxypropanoate moiety shows a triplet at δ 4.2–4.4 ppm (ester CH₂) and a singlet for the hydroxyl proton (δ 2.5–3.0 ppm, exchangeable with D₂O). The trifluoromethyl group appears as a quartet (³J₃F-C = 8–10 Hz) at δ 120–125 ppm in ¹³C NMR .
- IR spectroscopy : Strong absorption at 1720–1740 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (broad, O-H stretch) confirm functional groups .
- Mass spectrometry : Exact mass (m/z 292.05 for C₁₂H₁₀F₄O₃⁺) and fragmentation patterns (e.g., loss of COOEt group) validate molecular identity .
Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?
- Answer : Stability is pH- and temperature-dependent:
- Storage : Anhydrous conditions (-20°C, argon atmosphere) prevent ester hydrolysis. Aqueous solutions degrade within 48 hours at pH < 3 or > 9 .
- Handling : Use gloveboxes for moisture-sensitive steps, and avoid prolonged exposure to UV light to prevent radical decomposition .
Advanced Research Questions
Q. What strategies resolve contradictions in optical rotation data observed during enantiomeric resolution?
- Answer : Chiral separation via diastereomeric salt formation (e.g., using (R)-1-phenylethylamine) can isolate enantiomers. Discrepancies in optical rotation ([α]D) arise from solvent polarity (e.g., +15.1° in EtOH vs. +21.0° in CHCl₃ for analogous trifluoro derivatives). Polarimetric standardization in a single solvent (e.g., ethanol) minimizes variability .
Q. How do computational models predict the reactivity of the fluorinated substituents in cross-coupling reactions?
- Answer : Density Functional Theory (DFT) studies reveal that the electron-withdrawing trifluoromethyl and fluoro groups lower the LUMO energy of the aryl ring, enhancing electrophilicity for Suzuki-Miyaura coupling. However, steric hindrance at the 3-fluoro-5-CF₃ position reduces accessibility for bulky catalysts, necessitating ligand optimization (e.g., SPhos or XPhos) .
Q. What are the challenges in interpreting mass spectrometry fragmentation patterns due to fluorinated groups?
- Answer : Fluorine’s high electronegativity induces atypical fragmentation:
- Loss of CF₃ : Dominant peak at m/z 205.11 (C₈H₃F₄NO⁺) correlates with cleavage of the trifluoromethyl group .
- Isotopic patterns : Natural abundance of ¹⁹F (100%) complicates isotopic distribution, requiring high-resolution MS (HRMS) for accurate assignment .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for structurally similar analogs?
- Answer : Variations in melting points (e.g., 172–175°C for fluorinated phenyl isocyanates) often stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) under controlled heating rates (5°C/min) identifies polymorph transitions, while HPLC purity checks (>98%) ensure consistency .
Q. Methodological Recommendations
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, given its fluorinated structure?
- Answer :
- Enzyme inhibition : Fluorine’s electronegativity enhances binding to catalytic serine residues; use fluorometric assays (e.g., trypsin inhibition with fluorogenic substrates) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess CYP450 interactions .
Properties
Molecular Formula |
C12H12F4O3 |
---|---|
Molecular Weight |
280.21 g/mol |
IUPAC Name |
ethyl 3-[3-fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C12H12F4O3/c1-2-19-11(18)6-10(17)7-3-8(12(14,15)16)5-9(13)4-7/h3-5,10,17H,2,6H2,1H3 |
InChI Key |
QUZIJNGUBAJCLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC(=C1)F)C(F)(F)F)O |
Origin of Product |
United States |
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